Bienvenue dans la boutique en ligne BenchChem!

(S)-Norzopiclone

GABAA receptor electrophysiology anxiolytic

(S)-Norzopiclone is the chiral (S)-enantiomer of the major zopiclone metabolite, uniquely providing potent anxiolytic and anticonvulsant activity without hypnotic effects. Its distinct GABAA receptor potentiation profile makes racemic or other zopiclone metabolite substitutions scientifically invalid. Essential as a reference standard (15% of oral dose, t1/2 7-11h) for bioanalytical method development, as a lead for non-sedating anxiolytics, and as a multi-target probe of GABAA, nACh, and NMDA receptor crosstalk. Procure this pure (S)-enantiomer for reproducible, translational preclinical research.

Molecular Formula C16H15ClN6O3
Molecular Weight 374.78 g/mol
CAS No. 59878-63-6
Cat. No. B021310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Norzopiclone
CAS59878-63-6
SynonymsPiperazine-1-carboxylic Acid 6-(5-Chloro-pyridin-2-yl)-7-oxo-6,7-dihydro-_x000B_5H-pyrrolo[3,4-b]pyrazin-5yl Ester Hydrochloride; 
Molecular FormulaC16H15ClN6O3
Molecular Weight374.78 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
InChIInChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2
InChIKeyCGSFZSTXVVJLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Norzopiclone CAS 151776-26-0: Chiral Metabolite of Zopiclone with Differentiated Anxiolytic Pharmacology


(S)-Norzopiclone (CAS 151776-26-0, also known as SEP-174559 or (S)-N-Desmethyl zopiclone) is the chiral (S)-enantiomer of the major N-desmethyl metabolite of the hypnotic drug zopiclone [1]. It belongs to the cyclopyrrolone class of non-benzodiazepine GABAA receptor modulators. Unlike the parent drug zopiclone which possesses sedative-hypnotic activity, (S)-Norzopiclone exhibits a distinct pharmacological profile characterized by anxiolytic and anticonvulsant effects, with no significant hypnotic action [2]. It acts as a benzodiazepine-like agonist at γ2-containing GABAA receptor subtypes, while also demonstrating inhibitory activity at nicotinic acetylcholine (nACh) and NMDA receptors .

Why (S)-Norzopiclone Cannot Be Substituted with Racemic Norzopiclone or Other Zopiclone Metabolites


Generic substitution of (S)-Norzopiclone with racemic norzopiclone or other zopiclone metabolites is scientifically invalid due to fundamental differences in enantioselective pharmacology, receptor binding profiles, and functional outcomes. The (S)-enantiomer of norzopiclone demonstrates distinct GABAA receptor potentiation [1] and receptor subtype interactions that are not replicated by the (R)-enantiomer. Furthermore, while racemic zopiclone is metabolized into multiple metabolites including (S)-Norzopiclone, N-oxide zopiclone, and others, each possesses a unique pharmacological signature: N-oxide zopiclone retains reduced hypnotic activity, whereas (S)-Norzopiclone lacks hypnotic effects entirely but exhibits anxiolytic properties [2]. These qualitative and quantitative differences in target engagement and functional effects preclude interchangeable use in research or therapeutic contexts.

Quantitative Differentiation of (S)-Norzopiclone from Comparators: Evidence-Based Procurement Guide


GABAA Receptor Potentiation: (S)-Norzopiclone vs. Parent Zopiclone and (R)-Enantiomer

(S)-Norzopiclone potentiates GABAA receptor currents at micromolar concentrations, whereas the parent drug zopiclone is a potent hypnotic acting at nanomolar concentrations. While direct comparative electrophysiology data for (R)-norzopiclone are not available in the same study, the functional activity of (S)-Norzopiclone as a GABAA receptor positive allosteric modulator is established, and it is qualitatively distinct from zopiclone, which exhibits sedative-hypnotic effects. The potency difference is substantial: zopiclone's active (S)-enantiomer (eszopiclone) has an IC50 of 21 nM at benzodiazepine receptors, whereas (S)-Norzopiclone acts at micromolar concentrations [1] [2].

GABAA receptor electrophysiology anxiolytic

Receptor Selectivity Profile: (S)-Norzopiclone Lacks Subtype Selectivity Among α1-, α2-, and α3-Containing GABAA Receptors

Unlike some benzodiazepines that show preference for specific α subunits, (S)-Norzopiclone potentiates GABAA receptors containing α1, α2, or α3 subunits with no significant selectivity . This contrasts with eszopiclone, which has been reported to have higher affinity for α1-containing receptors . The lack of subtype selectivity may contribute to its distinct anxiolytic profile without sedation.

GABAA receptor subtypes selectivity pharmacology

In Vivo Anxiolytic Selectivity: (S)-Norzopiclone Shows 100-Fold Separation Between Anxiolytic and Motor-Impairing Doses

In rodent behavioral models, (S)-Norzopiclone (SEP-174559) produced anxiolytic and anticonvulsant effects at doses 100 times lower than those required to impair locomotor activity or motor coordination [1]. This therapeutic index is superior to that of many benzodiazepines, which often show overlapping dose-response curves for anxiolytic and sedative/motor-impairing effects.

anxiolytic motor coordination in vivo

Metabolic Fate: (S)-Norzopiclone Represents Approximately 15% of an Oral Dose of Racemic Zopiclone

Following oral administration of racemic zopiclone, approximately 15% of the dose is converted to norzopiclone via N-demethylation [1]. This metabolic pathway is enantioselective, and the (S)-enantiomer of norzopiclone is the predominant circulating form. The elimination half-life of norzopiclone ranges from 7 to 11 hours, which is longer than that of the parent drug (approximately 5 hours) [2].

pharmacokinetics metabolism drug disposition

Optimal Scientific and Industrial Use Cases for (S)-Norzopiclone Based on Differential Evidence


Anxiolytic Drug Discovery Without Sedative Liability

The demonstrated 100-fold separation between anxiolytic and motor-impairing doses in vivo [1] positions (S)-Norzopiclone as a valuable tool compound for preclinical anxiety research and as a potential lead for developing non-sedating anxiolytics. Its micromolar potency at GABAA receptors and lack of α1-subtype selectivity distinguish it from benzodiazepines and may contribute to its favorable therapeutic index.

Investigating GABAA Receptor Subtype Pharmacology

Because (S)-Norzopiclone potentiates GABAA receptors containing α1, α2, or α3 subunits with no selectivity [1], it serves as a useful comparator in studies aimed at dissecting the roles of specific GABAA receptor subtypes in anxiety, sedation, and cognition. Researchers can contrast its effects with those of subtype-selective agents to attribute behavioral outcomes to specific receptor populations.

Metabolite Identification and Pharmacokinetic Studies

As the major N-desmethyl metabolite of zopiclone representing approximately 15% of an oral dose with an extended half-life of 7-11 hours [1], (S)-Norzopiclone is essential as an analytical reference standard for bioanalytical method development, pharmacokinetic modeling, and drug metabolism studies involving zopiclone or eszopiclone. Its chiral purity is critical for accurate quantification.

Mechanistic Studies of Ligand-Gated Ion Channel Modulation

The unique polypharmacology of (S)-Norzopiclone—acting as a GABAA receptor positive allosteric modulator while also inhibiting nACh and NMDA receptors [1]—makes it a compelling probe for investigating cross-talk between neurotransmitter systems. This profile may inform research on comorbid anxiety and cognitive disorders, as well as the development of multi-target ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Norzopiclone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.